Cas no 1443340-67-7 (3'-Methyl-4'-n-pentoxypropiophenone)

3'-Methyl-4'-n-pentoxypropiophenone is an organic compound characterized by its ketone functional group and substituted aromatic ring structure. The presence of a methyl group at the 3' position and a pentoxy chain at the 4' position enhances its solubility in organic solvents and influences its reactivity in synthetic applications. This compound is particularly useful as an intermediate in pharmaceutical and fine chemical synthesis, where its structural features allow for selective modifications. Its stability under standard conditions and well-defined physicochemical properties make it a reliable reagent for research and industrial processes requiring precise aromatic ketone derivatives.
3'-Methyl-4'-n-pentoxypropiophenone structure
1443340-67-7 structure
Product Name:3'-Methyl-4'-n-pentoxypropiophenone
CAS No:1443340-67-7
MF:C15H22O2
MW:234.333984851837
CID:5039241
Update Time:2025-06-12

3'-Methyl-4'-n-pentoxypropiophenone Chemical and Physical Properties

Names and Identifiers

    • 3'-Methyl-4'-n-pentoxypropiophenone
    • 1-(3-Methyl-4-(pentyloxy)phenyl)propan-1-one
    • Inchi: 1S/C15H22O2/c1-4-6-7-10-17-15-9-8-13(11-12(15)3)14(16)5-2/h8-9,11H,4-7,10H2,1-3H3
    • InChI Key: ZGMMELSNDVQBCE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(CC)=O)=CC=1C)CCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 225
  • XLogP3: 4.2
  • Topological Polar Surface Area: 26.3

3'-Methyl-4'-n-pentoxypropiophenone Pricemore >>

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Additional information on 3'-Methyl-4'-n-pentoxypropiophenone

Professional Introduction to Compound with CAS No. 1443340-67-7 and Product Name: 3'-Methyl-4'-n-pentoxypropiophenone

The compound identified by the CAS number 1443340-67-7 and the product name 3'-Methyl-4'-n-pentoxypropiophenone represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

Structurally, 3'-Methyl-4'-n-pentoxypropiophenone features a propiophenone core, which is a well-known scaffold in medicinal chemistry. The presence of a methyl group at the 3-position and an n-pentoxy substituent at the 4-position introduces specific electronic and steric properties that make this compound particularly intriguing. These features not only influence its reactivity but also its interaction with biological targets, making it a valuable candidate for further investigation.

In recent years, there has been a growing emphasis on the development of bioactive molecules that can modulate biological pathways with high specificity. The propiophenone moiety, in particular, has been extensively studied for its role in the synthesis of various pharmacologically active compounds. The introduction of the n-pentoxy group further enhances the compound's potential by introducing hydrophilicity, which can be crucial for drug delivery and bioavailability.

One of the most compelling aspects of 3'-Methyl-4'-n-pentoxypropiophenone is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel derivatives with enhanced biological activity. For instance, studies have shown that modifications at the propiophenone core can lead to compounds with improved binding affinity to specific enzymes or receptors. This underscores the importance of 3'-Methyl-4'-n-pentoxypropiophenone in drug discovery pipelines.

The pharmaceutical industry has increasingly recognized the value of such versatile intermediates in streamlining drug development processes. By utilizing compounds like 3'-Methyl-4'-n-pentoxypropiophenone, researchers can accelerate the synthesis of lead compounds, reducing both time and cost associated with traditional methods. This efficiency is particularly critical in an era where drug development timelines are under constant scrutiny.

Moreover, advancements in computational chemistry have further enhanced the utility of 3'-Methyl-4'-n-pentoxypropiophenone. Molecular modeling studies have provided insights into how structural modifications can influence biological activity, allowing for more targeted design of derivatives. These computational approaches complement experimental work, enabling researchers to predict and optimize properties such as solubility, metabolic stability, and pharmacokinetic profiles.

In academic research, 3'-Methyl-4'-n-pentoxypropiophenone has been employed in various studies aimed at understanding fundamental mechanisms in chemical biology. For example, researchers have used this compound to investigate how specific structural motifs influence interactions with biological targets. Such studies not only contribute to our understanding of molecular recognition but also provide valuable data for designing next-generation therapeutics.

The synthetic methodologies developed for 3'-Methyl-4'-n-pentoxypropiophenone have also influenced broader trends in organic synthesis. The strategies employed to construct this compound have been adapted for other applications, demonstrating its versatility as a synthetic intermediate. This adaptability is particularly important in industries where rapid innovation is essential for maintaining competitive advantage.

Looking ahead, the potential applications of 3'-Methyl-4'-n-pentoxypropiophenone are likely to expand as new research emerges. The growing interest in personalized medicine and targeted therapies suggests that compounds like this will play an increasingly critical role in developing bespoke treatments for individual patients. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes for producing this valuable intermediate.

In conclusion, 3'-Methyl-4'-n-pentoxypropiophenone (CAS No. 1443340-67-7) represents a significant asset in the chemical biology and pharmaceutical research landscape. Its unique structural features and versatile applications make it a promising candidate for further development. As research continues to evolve, it is likely that this compound will continue to contribute to breakthroughs in drug discovery and molecular medicine.

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